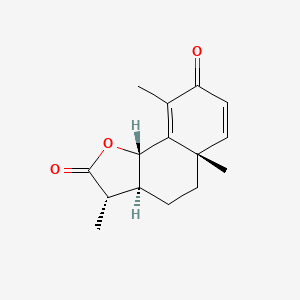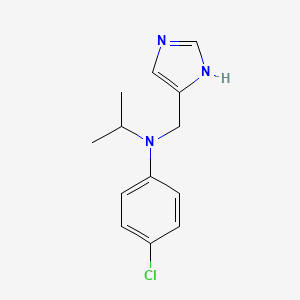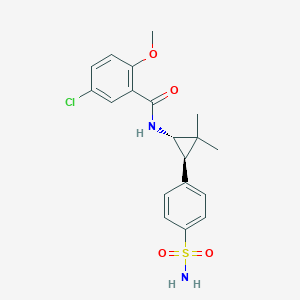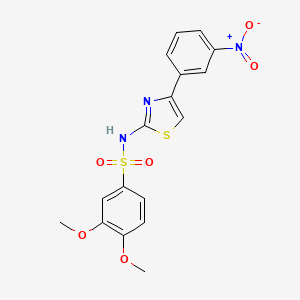
Santonin
Overview
Description
Santonin is a lactone compound extracted from the flower bud of Artemisia cina Berg in Compositae, crown daisy chrysanthemum or other plants in Artemisia .
Synthesis Analysis
The total synthesis of Santonin has been reported in several studies . Many α-santonin derivatives were synthesized for the discovery of new analogues with prominent bioactivities .Molecular Structure Analysis
Santonin has a molecular formula of C15H18O3 . The structure of santonin was determined using various techniques such as X-ray crystallography , and NMR spectroscopy .Chemical Reactions Analysis
Santonin has been involved in various chemical reactions. For instance, it readily formed an oxime, evidencing the presence of a C=O function . The initial photoproduct obtained from santonin is lumisantonin .Physical And Chemical Properties Analysis
Santonin appears as clear crystals . It has a UV λmax: 236; ESI- MS for C15H18O3 m/z; 246.29 [M+H]+ .Scientific Research Applications
Deworming Drug
Santonin has been used for a long time as a kind of deworming drug . It was effective for the treatment of human roundworm infection . However, it is no longer in use at present because of the development of more effective medicines .
Central Nervous System Toxicity
Santonin has obvious central nervous system toxicity . A small amount can cause colour deficiency, and a large amount can cause epileptiform, excessive excitement turning into severe repression, and even coma .
High Toxicity
Santonin is a highly toxic substance . Children’s lethal dose is 0.15 g; adults’ lethal dose is about 1 g . Due to its high toxicity, santonin has already been phased out .
Synthesis for Deworming Drug
By scientific research, santonin can be synthesized and used as a deworming drug . However, due to the toxic effects, such as xanthopsia, santonin use was stopped in China .
Anti-Proliferative Activities against Leishmania Major
New ψ-Santonin derivatives from Crossostephium chinense have shown significant cytotoxicity against Leishmania major . Most of the ψ-Santonin derivatives showed significant cytotoxicity against L. major with a lower IC50 than the positive control used (miltefosine) .
Anti-Proliferative Activities against Human Cancer Cells A549
The same ψ-Santonin derivatives from Crossostephium chinense were also evaluated for their anti-proliferative activities against the human lung cancer cell line A549 .
Safety and Hazards
Mechanism of Action
Target of Action
Santonin primarily targets parasitic worms (helminths) . It has been used as an anthelmintic, a drug that kills parasitic worms or removes them from the body .
Mode of Action
Santonin’s mode of action involves paralyzing the parasitic worms . This paralysis leads to the worms’ incoordination and loss of hold, allowing them to be passed out of the body . The mechanism is thought to involve an inhibitory effect on γ-GABA and an excitatory effect on cholinergic function .
Biochemical Pathways
It’s known that santonin can be converted to santonic acid (c15h20o4) via base-catalyzed hydrolysis followed by a multistep rearrangement process . This transformation might play a role in its anthelmintic action.
properties
IUPAC Name |
(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHDMGJURBVLLE-BOCCBSBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045312 | |
| Record name | alpha-Santonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Santonin | |
CAS RN |
481-06-1 | |
| Record name | (-)-Santonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santonin [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | santonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Santonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SANTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of santonin?
A1: While santonin's exact mechanism of action remains partially elucidated, research suggests that it disrupts neuromuscular function in parasites. [] This disruption leads to paralysis and eventual expulsion of the worms from the host. []
Q2: How does santonin's interaction with hydrogen sulfide influence its activity?
A2: Studies have shown that hydrogen sulfide can potentiate the paralytic effect of santonin on ascaris worms. [] This suggests that the compound, potentially through metabolic conversion in the host, might be responsible for the anthelmintic effects. []
Q3: Beyond its anthelmintic activity, what other biological effects has santonin demonstrated?
A3: Santonin has been reported to possess anti-cancer properties, specifically against multi-drug resistant breast cancer cells. [] It induces apoptosis through mitochondrial pathways, activates caspases, and arrests the cell cycle. [] Additionally, santonin inhibits the Ras/Raf/MEK/ERK signaling pathway, further contributing to its anti-cancer potential. []
Q4: What is the molecular formula, weight, and key spectroscopic data for santonin?
A4: Santonin has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. Spectroscopically, it exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, allowing for its structural identification. Further details on specific NMR peaks and IR bands can be found in research literature.
Q5: How stable is santonin under various storage conditions?
A5: While detailed stability data under different conditions requires further investigation, santonin's isolation from natural sources and its formulation into various preparations suggest reasonable stability under controlled storage. [, ]
Q6: Have computational methods been employed to study santonin and its derivatives?
A6: Yes, computational chemistry, including ab initio and first-principles calculations, has been used to investigate santonin's photochemical reactions and the properties of its derivatives. [] These studies provide insights into reaction mechanisms, electronic structures, and potential applications.
Q7: How do structural modifications of santonin impact its biological activity?
A7: Research has shown that chemical modification of santonin can significantly alter its biological properties. For instance, while santonin itself doesn't induce differentiation of leukemia cells, a specific diacetoxy acetal derivative exhibits potent differentiation-inducing activity. [] This highlights the critical role of structural features in determining biological activity.
Q8: What is known about the relationship between the stereochemistry of santonin and its biological activity?
A8: Stereochemistry plays a crucial role in santonin's activity. α-santonin and β-santonin, two stereoisomers, demonstrate different biological activities. [] For instance, β-santonin exhibits a more pronounced antipyretic effect compared to α-santonin. [] This difference underscores the importance of stereochemical considerations in understanding and optimizing santonin's biological effects.
Q9: What formulation strategies have been explored to improve the stability or delivery of santonin?
A9: While traditional formulations often utilized santonin in simple forms, [, ] research is exploring more advanced delivery strategies for improved efficacy and reduced toxicity. [] Specific techniques employed require further investigation and depend on the targeted application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)
![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1680688.png)
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)


![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)

![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)
![8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1680701.png)
![Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B1680702.png)
![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
![4-Amino-1-[(2r,3s,4s,5r)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1680708.png)
